Compound Description: SSR126768A, chemically known as 4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride, is a potent and selective, orally active oxytocin (OT) receptor antagonist. [] It exhibits nanomolar affinity for rat and human recombinant and native OT receptors, with a Ki of 0.44 nM. [] SSR126768A effectively antagonizes OT-induced intracellular calcium ion increase, prostaglandin release, and uterine contractions in both rat and human models. [] This compound has shown potential therapeutic application as a tocolytic agent for managing preterm labor. []
Relevance: While not sharing the same core structure as 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide, SSR126768A is included due to its prominent benzamide moiety, which is a key structural feature present in both compounds. This shared feature suggests potential similarities in their binding interactions and pharmacological profiles, although acting on different targets.
Compound Description: This compound is a Biginelli compound incorporating a boronate ester group. [] It is synthesized via a lithium bromide-catalyzed reaction and exhibits unique structural features due to the presence of the boronate ester and the 3,4-dihydropyrimidine-2(1H)-thione ring system. [] This compound's crystal structure is stabilized by intermolecular N—H⋯O and N—H⋯S hydrogen bonds. []
Relevance: The presence of the thiophene ring in this compound draws a direct structural link to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide.
Compound Description: This series of compounds, encompassing 17 novel derivatives, was designed and synthesized as potential modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] The specific compound 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h) demonstrated high potency in reversing doxorubicin resistance in K562/A02 cells, with an EC50 of 127.5 ± 9.1 nM. []
Relevance: These compounds share the tetrahydroisoquinoline moiety with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide, indicating a structural similarity that might contribute to overlapping pharmacological properties.
Compound Description: This compound features a quinazolinone ring system, an imide unit, and two chlorobenzene rings. [] Its crystal structure is characterized by specific dihedral angles between these moieties and is stabilized by weak C—H⋯O interactions. []
Relevance: This compound shares the benzamide moiety with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide.
Compound Description: Designed as a novel glycine transporter 1 (GlyT1) inhibitor, this compound demonstrates potent inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient brain penetration in rats. [] This compound's development involved introducing heteroaromatic rings to enhance GlyT1 inhibitory activity. [] It has shown significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []
Relevance: This compound shares a structural similarity with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide through the presence of the substituted piperidine ring linked to a carboxamide. Though the core structures differ, this shared motif could imply similarities in their binding properties and pharmacokinetic profiles.
Compound Description: This complex compound, synthesized through a multi-step process involving hydrazine hydrate and phosphoryl chloride, features a range of heterocyclic rings, including oxadiazole, pyrazolone, and azetidinone. [] Its structure was characterized using 1HNMR, mass spectrometry, IR spectroscopy, and elemental analysis. []
Relevance: This compound shares the benzamide group with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.